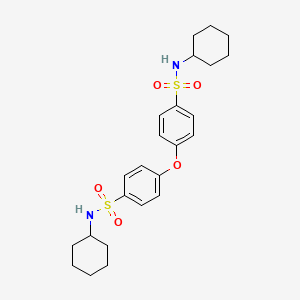![molecular formula C15H12BrNO3S B3445412 [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid](/img/structure/B3445412.png)
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid
Overview
Description
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid, also known as BPTA, is a thioester compound that has gained attention in recent years for its potential applications in scientific research. BPTA has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Scientific Research Applications
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has been used in a variety of scientific research applications. One of its primary uses is as a reagent for the detection of cysteine residues in proteins. [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid reacts with cysteine residues to form a thioester linkage, which can be detected through mass spectrometry. This method has been used to study protein-protein interactions and protein structure.
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has also been used as a tool for studying protein acylation. Acylation is a post-translational modification that involves the addition of an acyl group to a protein. [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid can be used to selectively label acylated proteins, allowing for the identification and quantification of acylated proteins in complex mixtures.
Mechanism of Action
The mechanism of action of [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid involves the formation of a thioester linkage with cysteine residues in proteins. This linkage can alter the biochemical and physiological properties of the protein, leading to changes in protein function. [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has also been shown to interact with other amino acid residues, such as lysine and histidine, although the exact mechanism of these interactions is not well understood.
Biochemical and Physiological Effects:
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its role in protein acylation and cysteine detection, [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression through the removal of acetyl groups from histone proteins. This inhibition can lead to changes in gene expression patterns and has potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid in lab experiments is its specificity for cysteine residues. This specificity allows for the selective labeling and detection of cysteine-containing proteins, which can be difficult to study using other methods. However, the reactivity of [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid with cysteine residues can also limit its use in certain applications, as it may interfere with the function of the protein being studied.
Future Directions
There are many potential future directions for the use of [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid in scientific research. One area of interest is the development of new methods for protein acylation detection and quantification. [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has shown promise in this area, but further research is needed to optimize its use.
Another potential future direction is the development of [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid-based therapies for cancer. The inhibition of HDACs by [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has shown promise in preclinical studies, and further research is needed to determine if this approach could be effective in treating cancer in humans.
Overall, [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid is a promising tool for scientific research with a wide range of potential applications. Its specificity for cysteine residues and ability to interact with other amino acid residues make it a versatile tool for studying a variety of biological processes.
properties
IUPAC Name |
2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S/c16-11-4-6-12(7-5-11)17-15(20)10-2-1-3-13(8-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMNDVECJMYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)O)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5210767 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3445337.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3445343.png)
![ethyl {[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3445350.png)
![N-(2-chlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445362.png)

![ethyl 4-{[(4-bromo-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3445381.png)





![3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3445423.png)

![3-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3445444.png)